2,5-Dimethoxy-4-ethylphenethylamine, commonly referred to as 2C-E, is a synthetic psychedelic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and is documented in his influential book PiHKAL: Phenethylamines I Have Known and Loved. This compound is characterized by its methoxy functional groups at the 2 and 5 positions of the benzene ring and an ethyl group at the 4 position. The molecular formula of 2C-E is C₁₂H₁₉NO₂, with a molecular mass of approximately 209.28 g/mol .
2C-E is known for its potent psychedelic effects, which include vivid visual hallucinations, altered sensory perception, and profound introspective experiences. Users often report that the effects can be more intense than those of other psychedelics, such as mescaline or LSD .
The free base form of 2C-E is a colorless oil, while crystalline forms can be obtained as hydrochloride salts through reaction with mineral acids . The boiling point for the free base has not been definitively reported but is estimated to be between 90-100 °C at low pressure .
2C-E primarily exerts its effects through interactions with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist. This interaction is believed to be responsible for its psychedelic effects, including visual distortions and altered states of consciousness .
Users commonly report a range of subjective effects, such as:
Adverse effects may include tachycardia, hypertension, agitation, and in extreme cases, delirium or hallucinations .
The synthesis of 2C-E can be outlined in several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
Interaction studies involving 2C-E have shown that it can produce enhanced effects when combined with other substances. For example:
These interactions highlight the need for caution when using 2C-E in conjunction with other psychoactive substances.
Several compounds share structural similarities with 2C-E within the phenethylamine class:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
2C-D (2,5-Dimethoxy-4-methylphenethylamine) | Similar methoxy positions; methyl instead of ethyl | Shorter duration; milder effects compared to 2C-E |
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Bromine substitution at R4 | Known for colorful visuals; often considered more euphoric |
Mescaline (3,4,5-Trimethoxyphenethylamine) | Three methoxy groups | Natural psychedelic; longer history of use in indigenous cultures |
Each compound exhibits unique psychoactive properties despite their structural similarities. For instance, while both 2C-B and mescaline are noted for their visual effects, users often describe 2C-E as having a more intense introspective quality .
Irritant